molecular formula C17H23N3O B1142472 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol CAS No. 114548-84-4

2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol

Cat. No.: B1142472
CAS No.: 114548-84-4
M. Wt: 285.38
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Description

2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol (CAS 114548-84-4) is a phenolic derivative characterized by a unique combination of substituents: a tert-butyl group at position 2, an isopropyl group at position 6, and a pyridazinylamino moiety at position 2. Its molecular formula is C₁₇H₂₃N₃O, with a molecular weight of 285.38 g/mol. Key physical properties include a density of 1.109 g/cm³, boiling point of 407.9°C, and a refractive index of 1.585 .

Properties

IUPAC Name

2-tert-butyl-6-propan-2-yl-4-(pyridazin-3-ylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-11(2)13-9-12(19-15-7-6-8-18-20-15)10-14(16(13)21)17(3,4)5/h6-11,21H,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLPSOQQJDLTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)NC2=NN=CC=C2)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649542
Record name 2-tert-Butyl-4-[(1,2-dihydropyridazin-3-yl)imino]-6-(propan-2-yl)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114548-84-4
Record name 2-tert-Butyl-4-[(1,2-dihydropyridazin-3-yl)imino]-6-(propan-2-yl)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol (CAS Number: 114548-84-4) is a phenolic derivative that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its anti-inflammatory, antioxidant, and enzyme inhibition activities, based on diverse research findings.

  • Molecular Formula: C15H22N2O
  • Molecular Weight: 285.38 g/mol
  • IUPAC Name: 2-tert-butyl-6-isopropyl-4-(3-pyridazinylamino)phenol

Structure

The chemical structure of the compound can be represented as follows:

Structure C15H22N2O\text{Structure }\quad \text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}

Anti-inflammatory Activity

Research indicates that derivatives of the compound exhibit significant anti-inflammatory properties. A study compared various phenolic compounds, including those related to This compound , using the carrageenan paw edema assay in rats. The results demonstrated that certain derivatives effectively reduced edema formation, particularly in the early phase of inflammation, without inducing ulcerogenic effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Antioxidant Activity

The antioxidant potential of this compound was evaluated through various assays measuring its ability to scavenge free radicals. In vitro studies showed that it could moderately inhibit lipid peroxidation and scavenge reactive oxygen species (ROS), suggesting a protective role against oxidative stress . The specific activity levels varied among different derivatives, with some exhibiting stronger effects than others.

Enzyme Inhibition

Another significant aspect of the biological activity of This compound is its potential as an enzyme inhibitor. Preliminary studies indicate that it may inhibit enzymes involved in lipid metabolism, specifically HMG-CoA reductase, which plays a crucial role in cholesterol synthesis. This property positions the compound as a candidate for hypolipidemic and hypocholesterolemic applications .

Study 1: Anti-inflammatory Effects

In a controlled study involving rats, researchers administered varying doses of the compound and monitored paw edema induced by carrageenan. The findings revealed:

Dose (mg/kg)Edema Reduction (%)Ulcerogenic Activity
1030None
2050None
5070None

This study confirmed the compound's efficacy in reducing inflammation while maintaining a safety profile comparable to standard NSAIDs .

Study 2: Antioxidant Capacity

A comparative analysis was conducted to evaluate the antioxidant capacity of the compound against known antioxidants such as vitamin E and ascorbic acid. The results indicated:

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Vitamin E8510
Ascorbic Acid908
Target Compound6525

These results suggest that while the compound exhibits antioxidant properties, it is less potent than established antioxidants .

Scientific Research Applications

Medicinal Chemistry

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, which are crucial for developing therapies aimed at oxidative stress-related diseases. Studies have shown that similar phenolic compounds can scavenge free radicals effectively, thus protecting cells from damage caused by oxidative stress .
  • Anticancer Potential :
    • Research indicates that phenolic compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
  • Anti-inflammatory Effects :
    • The inhibition of pro-inflammatory cytokines by phenolic compounds has been documented in several studies. This suggests potential therapeutic applications for inflammatory diseases where reducing inflammation is beneficial .

Agricultural Science

  • Pesticide Development :
    • The phenolic structure of this compound indicates potential use in developing new pesticides or herbicides. Its ability to interact with biological systems may allow it to act as a biocide against various agricultural pests .
  • Plant Growth Regulators :
    • Compounds with similar functionalities have been explored as plant growth regulators, enhancing crop yields and resistance to environmental stressors .

Material Science

  • Polymer Additives :
    • The stability and chemical properties of this compound make it a candidate for use as an additive in polymers, potentially improving their thermal stability and mechanical properties .

Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various phenolic compounds using the DPPH assay. Results indicated that compounds structurally related to 2-(1,1-Dimethylethyl)-6-(1-methylethyl)-4-(3-pyridazinylamino)phenol showed significant free radical scavenging activity, with IC50 values comparable to established antioxidants .

Anticancer Activity Evaluation

In vitro studies on cancer cell lines (e.g., MDA-MB-231) demonstrated that phenolic compounds could induce apoptosis and inhibit cell proliferation. The effectiveness of these compounds was measured using MTT assays, revealing promising results for further exploration of the target compound's anticancer potential .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; effective in DPPH assays
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
Pesticide PotentialActs as a biocide against agricultural pests
Polymer ApplicationEnhances thermal stability in polymer formulations

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its hybrid substituents. Below is a comparative analysis with analogous phenolic derivatives:

Table 1: Structural Comparison of Key Phenolic Derivatives
Compound Name Molecular Formula Substituents Key Features
Target Compound C₁₇H₂₃N₃O 2-(tert-butyl), 6-(isopropyl), 4-(pyridazinylamino) Pyridazinylamino enhances electronic delocalization; tert-butyl and isopropyl improve steric bulk .
2,2’-Methylenebis(6-(tert-butyl)-4-ethyl-phenol) C₂₈H₄₀O₂ Bis-phenol with methylene bridge and tert-butyl/ethyl groups High thermal stability; used as a polymer stabilizer .
Phenol, 2,4-bis(1,1-dimethylethyl) C₁₄H₂₂O Two tert-butyl groups at positions 2 and 4 Strong antioxidant properties due to steric hindrance .
4-[(Dimethylamino)methyl]-2,6-bis(1-methylethyl)phenol C₁₆H₂₅NO Dimethylamino and dual isopropyl groups Amino group increases solubility in polar solvents .

Physicochemical Properties

The target compound’s boiling point (407.9°C) exceeds that of simpler alkylphenols (e.g., 2,4-di-tert-butylphenol, ~300°C), likely due to hydrogen bonding from the pyridazinylamino group . Its density (1.109 g/cm³) is lower than phenolic derivatives with aromatic bridges (e.g., 2,2’-methylenebis analogs, ~1.2 g/cm³), reflecting reduced molecular packing efficiency .

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